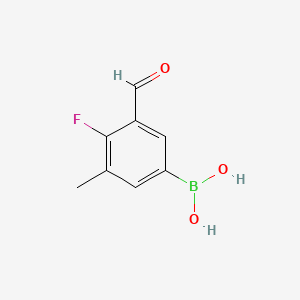

4-Fluoro-3-formyl-5-methylphenylboronic acid

Overview

Description

4-Fluoro-3-formyl-5-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H8BFO3 and its molecular weight is 181.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-formyl-5-methylphenylboronic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Biological Activity

4-Fluoro-3-formyl-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological molecules, and the introduction of fluorine and formyl groups can significantly alter their properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H8BFO3

- Molecular Weight : 185.96 g/mol

This compound features a boronic acid functional group, which is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, may exhibit anticancer properties. For instance, boronic compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects while sparing healthy cells. In one study, derivatives similar to this compound showed a significant reduction in cell viability in prostate cancer cells (PC-3) with concentrations as low as 5 µM, achieving cell viability reductions to 33% compared to untreated controls .

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial activity. Compounds structurally related to this compound demonstrated inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones varied from 7 mm to 13 mm depending on the specific compound and concentration used .

The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols in biomolecules, particularly enzymes. This property allows them to act as enzyme inhibitors. For example, studies have shown that certain boronic acids can inhibit serine proteases, which are involved in various cellular processes including cancer progression and inflammation.

Research Findings

Case Studies

- Prostate Cancer Cell Study : A study evaluated the effects of boronic compounds on prostate cancer cells (PC-3). The results indicated that treatment with specific concentrations led to a marked decrease in cell viability while maintaining the integrity of healthy fibroblast cells (L929) at higher viability rates .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of boronic compounds against various pathogens. The results demonstrated significant growth inhibition in bacterial strains, highlighting the potential use of these compounds in developing new antimicrobial agents .

Properties

IUPAC Name |

(4-fluoro-3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTRJUULLDUDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C=O)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.